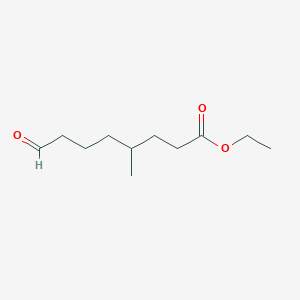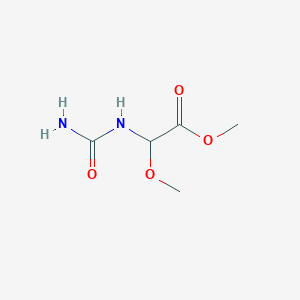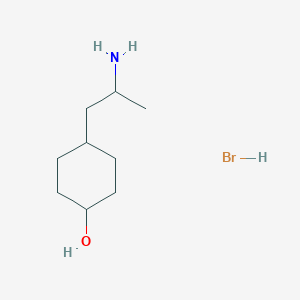
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is a chemical compound with the molecular formula C9H20BrNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of cyclohexanol and contains an aminopropyl group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide typically involves the reaction of cyclohexanol with 2-aminopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to obtain high-quality product.
化学反応の分析
Types of Reactions
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with neurotransmitter receptors and enzymes, leading to various physiological effects. The compound acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) and other sympathetic nervous system effects .
類似化合物との比較
Similar Compounds
4-Hydroxyamphetamine:
Cyclohexanol: The parent compound, which lacks the aminopropyl group, and has different chemical properties and applications.
Amphetamine: A related compound with a similar aminopropyl group but different overall structure and pharmacological effects.
Uniqueness
Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is unique due to its specific combination of a cyclohexanol backbone and an aminopropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
64011-65-0 |
|---|---|
分子式 |
C9H20BrNO |
分子量 |
238.17 g/mol |
IUPAC名 |
4-(2-aminopropyl)cyclohexan-1-ol;hydrobromide |
InChI |
InChI=1S/C9H19NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h7-9,11H,2-6,10H2,1H3;1H |
InChIキー |
XBZGWIAIPUWSHO-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC(CC1)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


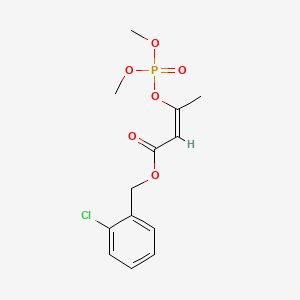


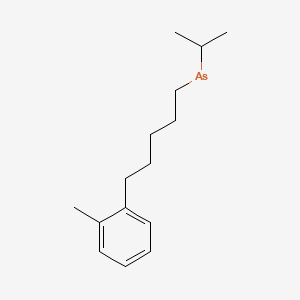

![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
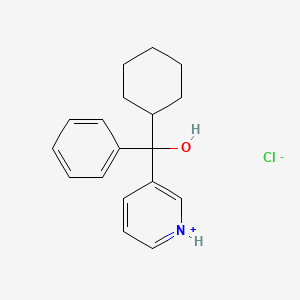

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)

